N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Overview
Description
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide: is a chemical compound that features a bromopyridine moiety and a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or other substituted pyridine derivatives.
Coupling Reactions: Products include biaryl or vinyl-substituted pyridine derivatives.
Oxidation/Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Chemistry: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of biological targets.
Industry: In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromopyridine and fluorobenzenesulfonamide groups can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- N-(5-bromopyridin-3-yl)-4-chlorobenzenesulfonamide
- N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
- N-(5-bromopyridin-3-yl)-4-nitrobenzenesulfonamide
Comparison: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzenesulfonamide group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, altering lipophilicity, and enhancing binding affinity to biological targets. This makes this compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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